molecular formula C10H10BrNO2S B421882 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 118721-56-5

2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B421882
CAS No.: 118721-56-5
M. Wt: 288.16g/mol
InChI Key: LZVZEQCJORCGOK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound that contains a bromophenyl group attached to a thiazolidine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl-substituted thiazolidine-4-carboxylic acid.

    Substitution: Formation of various substituted thiazolidine-4-carboxylic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the thiazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid
  • 2-(3-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
  • 2-(3-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which is a key factor in its biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVZEQCJORCGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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